![molecular formula C11H14N2S B2687641 4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole CAS No. 1367952-53-1](/img/structure/B2687641.png)
4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole
説明
4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole is a fused heterocyclic compound featuring a thieno[2,3-b]pyrrole core substituted with a piperidin-4-yl group.
特性
IUPAC Name |
4-piperidin-4-yl-6H-thieno[2,3-b]pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-4-12-5-2-8(1)10-7-13-11-9(10)3-6-14-11/h3,6-8,12-13H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHKGSHFQBLGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Thieno[2,3-b]pyrrole Derivatives
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS 1183582-61-7) shares the thieno[2,3-b]pyrrole core but differs in substituents (ethyl ester and amino groups). These modifications enhance solubility and bioavailability, making it a candidate for further functionalization .
Pyrrolo[2,3-b]pyrrole and Pyrrolo[2,3-b]pyridine Analogs
Pyrrolo[2,3-b]pyrrole derivatives, such as diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole, exhibit significant hypolipidemic activity. For example, compounds 5 and 6 (from ) reduced total cholesterol (TC) by 38–42% and triglycerides (TGs) by 44–48% in hyperlipidemic rats, outperforming standard drugs like atorvastatin . Pyrrolo[2,3-b]pyridines, such as those reported in , act as tumor necrosis factor-alpha (TNF-α) inhibitors, demonstrating the versatility of fused pyrrole systems in modulating inflammatory pathways .
Pyrano-Fused Pyrrole Systems
Pyrano[3,2-b]pyrrole (17) and pyrano[2,3-b]pyrrole (18) derivatives () are synthesized via cyclocondensation of aldehydes with hydroxypyrroles. These compounds lack sulfur in the heterocyclic core but share fused-ring architectures, which influence electronic properties and binding affinities.
Dithieno[2,3-b]pyrrole Monomers
Dithieno[2,3-b:2',3'-d]pyrrole (BDP) monomers () incorporate two thiophene rings, enhancing π-conjugation for applications in conductive polymers. The N-benzoyl substitution in BDP improves thermal stability compared to simpler thieno-pyrroles, highlighting the impact of substituents on material properties .
Pharmacological and Industrial Potential
The piperidin-4-yl group in 4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole may confer advantages over simpler analogs:
- Enhanced CNS penetration due to the basic nitrogen in piperidine.
- GPCR modulation (e.g., serotonin or dopamine receptors) via conformational flexibility.
- Antimicrobial synergy when combined with sulfur-containing cores, as seen in compound 2 () .
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-Piperidin-4-yl-6H-thieno[2,3-b]pyrrole be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthetic protocols often require optimization of reaction conditions such as temperature (e.g., 150°C for cyclization steps), solvent systems (ethanol/HCN mixtures), and stoichiometric ratios of reagents like cyanacetamide or arylaldehydes . Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression, while purification via recrystallization or column chromatography enhances final product purity. For example, analogous pyrrolo[2,3-d]pyrimidine syntheses achieved 61–65% yields using controlled stoichiometry and solvent selection .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm regioselectivity in fused-ring systems . High-resolution mass spectrometry (HRMS) validates molecular formulas, while melting point analysis and TLC (e.g., Rf values in CHCl₃/MeOH) assess purity . For thermally sensitive derivatives, differential scanning calorimetry (DSC) can monitor stability, as seen in related piperidine-pyrimidine hybrids .
Q. How can researchers evaluate the purity of this compound derivatives?
- Methodological Answer : Combine liquid chromatography (LC) with UV detection for quantitative purity assessment, as validated for structurally similar pyrrolo[3,4-c]pyridines . Spectrophotometric methods (e.g., λmax at 254 nm) complement LC data. Elemental analysis (C, H, N, Cl) further confirms stoichiometric consistency, with tolerances <0.4% deviation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent placement) influence the biological activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position enhance receptor tyrosine kinase inhibition, while bulky aryl groups reduce solubility . For example, 4-chlorophenyl analogs showed 10-fold higher activity than unsubstituted derivatives in kinase assays . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or VEGFR2 .
Q. What strategies resolve contradictions in reported biological data for thieno-pyrrole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors (e.g., metabolic stability). Standardize assays using positive controls (e.g., gefitinib for kinase inhibition) and validate results across multiple models . For solubility-driven contradictions, logP calculations and HPLC-based stability profiling under physiological pH (5.0–7.4) are critical .
Q. How can regioselectivity challenges in the synthesis of fused thieno-pyrrole systems be addressed?
- Methodological Answer : Regioselectivity is controlled via directing groups (e.g., morpholino or piperidinyl substituents) and catalyst choice. For example, Pd-catalyzed cross-coupling reactions favor C-5 functionalization in pyrrolo[2,3-b]pyridines . X-ray crystallography (e.g., CCDC-deposited structures) confirms regiochemical outcomes, as demonstrated for 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine derivatives .
Q. What computational tools predict the physicochemical properties of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic design. Software like Schrödinger’s QikProp estimates logP, solubility, and blood-brain barrier penetration . Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, critical for CNS-targeted analogs .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。